4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a morpholine ring fused with a piperidine ring and a cyclohexene moiety
Mechanism of Action
Target of Action
A similar compound, “4-morpholin-4-yl-piperidine-1-carboxylic acid [1- (3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide”, is known to targetCathepsin F , a cysteine protease involved in protein degradation and processing .
Mode of Action
It is suggested that it might be used as a functionalized cereblon ligand for the development of thalidomide-based protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by tagging specific proteins for degradation .
Biochemical Pathways
Given its potential use in protacs, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If it is indeed used in protacs, its action would result in the degradation of specific target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-ylamine to form an intermediate, which is then reacted with morpholine-3,5-dione under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclohex-1-en-1-yl)morpholine
- 3-cyclohexene-1-carboxaldehyde
- Methyl 3-cyclohexene-1-carboxylate
Uniqueness
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of a morpholine ring, piperidine ring, and cyclohexene moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14-10-22-11-15(20)18(14)13-6-8-17(9-7-13)16(21)12-4-2-1-3-5-12/h1-2,12-13H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOUDKTHWENMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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